![molecular formula C9H8 B1211112 1-Phenyl-1-propyne CAS No. 673-32-5](/img/structure/B1211112.png)
1-Phenyl-1-propyne
Overview
Description
Scientific Research Applications
Chemical Synthesis
1-Phenyl-1-propyne is used as a starting material for various chemical reactions, such as addition reactions . It’s a versatile compound that can participate in a variety of reactions, making it a valuable tool in the field of synthetic chemistry .
Polymerization
1-Phenyl-1-propyne can undergo polymerization reactions. For instance, it has been reported that 1-Phenyl-1-propyne can be polymerized by TaCl5 and NbCl5 . This makes it a potential monomer for the synthesis of novel polymers .
Surface Science
The bonding properties of 1-Phenyl-1-propyne on Cu (111) at 100K have been studied using temperature-programmed desorption and X-ray, ultraviolet, and two-photon photoemission spectroscopies . This suggests that 1-Phenyl-1-propyne can be used to modify surfaces, which is important in fields like materials science and nanotechnology .
Pharmaceutical Industry
1-Phenyl-1-propyne is used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical compounds .
Inhibition of Dopamine Beta-Hydroxylase
1-Phenyl-1-propyne is an inhibitor of dopamine beta-hydroxylase . This enzyme is involved in the synthesis of norepinephrine from dopamine. Therefore, 1-Phenyl-1-propyne could potentially be used in research related to neurological disorders .
Catalysis
A co-catalyzed reaction between cyclopentene and 1-Phenyl-1-propyne has been reported . This suggests that 1-Phenyl-1-propyne can be involved in catalytic processes, which are crucial in many industrial chemical reactions .
Mechanism of Action
Target of Action
The primary target of 1-Phenyl-1-propyne is dopamine beta-hydroxylase , an enzyme that catalyzes the conversion of dopamine to norepinephrine . This enzyme plays a crucial role in the biosynthesis of catecholamines, which are important neurotransmitters in the nervous system.
Mode of Action
1-Phenyl-1-propyne acts as an inhibitor of dopamine beta-hydroxylase . . This suggests that 1-Phenyl-1-propyne may bind to the active site of the enzyme, preventing it from catalyzing its normal reaction.
Biochemical Pathways
The inhibition of dopamine beta-hydroxylase by 1-Phenyl-1-propyne affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of important neurotransmitters such as dopamine and norepinephrine. By inhibiting dopamine beta-hydroxylase, 1-Phenyl-1-propyne can potentially disrupt the normal functioning of this pathway, leading to downstream effects on neurotransmission.
Result of Action
The molecular and cellular effects of 1-Phenyl-1-propyne’s action primarily involve changes in neurotransmitter levels due to the inhibition of dopamine beta-hydroxylase . This could potentially lead to alterations in neuronal signaling and function, although the specific effects would likely depend on the context and extent of inhibition.
Action Environment
The action of 1-Phenyl-1-propyne can be influenced by various environmental factors. For instance, the compound’s reactivity and stability could be affected by conditions such as temperature and pH. Moreover, the presence of other molecules could impact the compound’s interaction with its target. For example, the kinetics of 1-Phenyl-1-propyne hydrogenation was found to be influenced by the competitive adsorption of H2 and alkyne/alkene on single atom Pd1 centers surrounded by inactive Ag atoms .
Future Directions
properties
IUPAC Name |
prop-1-ynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUURDQYRGVEHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53621-07-1 | |
Record name | Poly(1-phenyl-1-propyne) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53621-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10217667 | |
Record name | 1-Phenyl-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 1-Phenyl-1-propyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19400 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1-Phenyl-1-propyne | |
CAS RN |
673-32-5 | |
Record name | Methylphenylacetylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=673-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-1-propyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prop-1-ynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-PHENYL-1-PROPYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/448376BFQC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 1-phenyl-1-propyne is C9H8. Its molecular weight is 116.16 g/mol. []
ANone: Various spectroscopic techniques are employed to study 1-phenyl-1-propyne, including: * Nuclear Magnetic Resonance (NMR): Provides information about the structure and bonding environment of hydrogen and carbon atoms in the molecule. [, , , , ] * Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule by analyzing its absorption of infrared radiation. [, , , ] * Ultraviolet Photoelectron Spectroscopy (UPS): Reveals information about the electronic structure and bonding of the molecule by analyzing the kinetic energy of photoelectrons emitted upon UV irradiation. []* X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of atoms in the molecule by analyzing the kinetic energy of core-level photoelectrons emitted upon X-ray irradiation. []* Two-photon Photoemission Spectroscopy (2PPE): A surface-sensitive technique used to study the electronic structure of adsorbed molecules on metal surfaces. [, ]* Fourier Transform Infrared Spectroscopy (FTIR): Offers high resolution and sensitivity in identifying functional groups present in a sample. []* Mössbauer Spectroscopy: A technique particularly sensitive to iron atoms, used to study the electronic environment and magnetic properties of iron-containing materials. []
ANone: Studies show that thinner PMSP membranes exhibit reduced gas permeability when stored under vacuum compared to storage in air. This is attributed to physical aging processes. []
ANone: Incorporating 1-phenyl-1-propyne (PP) units into PMSP membranes, either through copolymerization or blending, significantly improves their permeability stability. A 10 mol% PP content provides a good balance between permeability and stability. [, ]
ANone: 1-Phenyl-1-propyne acts as a mechanism-based inhibitor of dopamine β-hydroxylase. Its interaction with the enzyme leads to enzyme inactivation, providing insights into the enzyme's catalytic mechanism. []
ANone: Palladium catalysts, when modified with ligands derived from 1-phenyl-1-propyne, demonstrate enhanced selectivity towards the formation of (Z)-alkenes during the semihydrogenation of alkynes. []
ANone: The regioselectivity of the cyclotrimerization reaction is influenced by the substituents on the alkyne. Asymmetric alkynes lead to the preferential formation of specific regioisomers, dictated by the relative steric hindrance of the substituents. []
ANone: Density functional theory (DFT) calculations are valuable for investigating the mechanisms of reactions involving 1-phenyl-1-propyne, such as oxidative coupling reactions with benzoic acid. []
ANone: Yes, DFT calculations can effectively predict the regioselectivity in reactions like the oxidative coupling of 1-phenyl-1-propyne with benzoic acid by analyzing the energy profiles of different reaction pathways. []
ANone: The steric bulk of the substituent on the phenyl ring significantly impacts the polymerization behavior of 1-phenyl-1-propyne derivatives. For example, 1-(1-naphthyl)-1-propyne, with a bulkier naphthyl group, yields higher molecular weight polymers compared to 1-phenyl-1-propyne. []
ANone: The substituent on the alkyne moiety in η3-propargyl/allenyl yttrium complexes, derived from 1-phenyl-1-propyne, influences their reactivity towards protonation. Different substituents lead to varying ratios of internal alkynes and allenes as products. []
ANone: PMSP membranes, while exhibiting high gas permeability, are prone to a decrease in permeability over time due to physical aging. []
ANone: Incorporating 1-phenyl-1-propyne (PP) units into PMSP, creating copolymers or blends, can effectively mitigate the permeability decline. A 10 mol% PP content shows optimal balance between permeability and stability. []
ANone: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed to monitor the reaction progress and analyze the product distribution during the semihydrogenation of 1-phenyl-1-propyne. [, ]
ANone: PHIP, in conjunction with NMR spectroscopy, allows the identification of reaction intermediates, offering valuable insights into the mechanistic details of 1-phenyl-1-propyne hydrogenation catalyzed by specific metal complexes. []
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